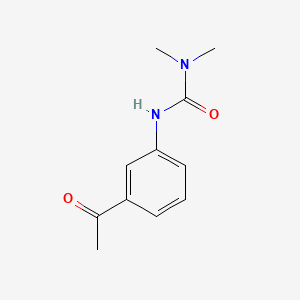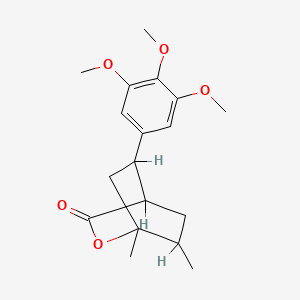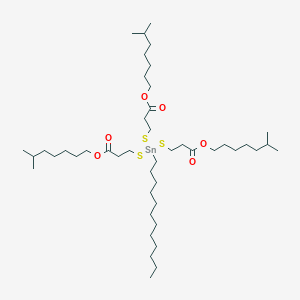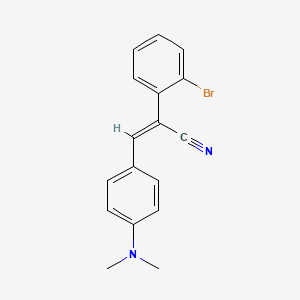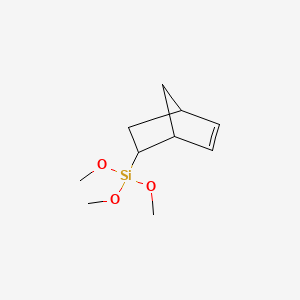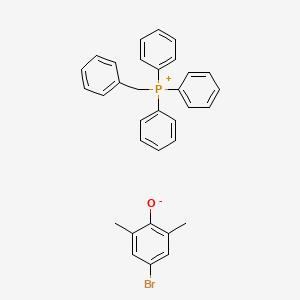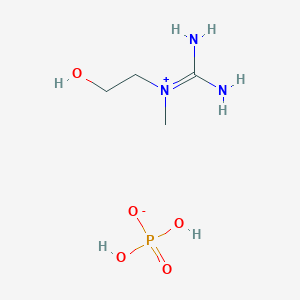
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate is a chemical compound that belongs to the class of guanidinium phosphates It is characterized by the presence of a guanidinium group, which is a functional group containing a central carbon atom bonded to three nitrogen atoms, and a phosphate group, which is a phosphorus atom bonded to four oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methylguanidinium phosphate typically involves the reaction of N-methylguanidine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with phosphoric acid to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce production costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides, and are usually conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-methylguanidinium phosphate involves its interaction with specific molecular targets and pathways. The guanidinium group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phosphate group can participate in phosphorylation reactions, which are critical in cellular signaling pathways. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylguanidinium phosphate
- N-(2-Hydroxyethyl)-N,N-dimethylguanidinium phosphate
- N-Methylguanidinium phosphate
Uniqueness
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate is unique due to the presence of both a hydroxyl group and a methyl group on the guanidinium moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in specific research and industrial contexts.
Propiedades
Número CAS |
33018-83-6 |
|---|---|
Fórmula molecular |
C4H14N3O5P |
Peso molecular |
215.15 g/mol |
Nombre IUPAC |
diaminomethylidene-(2-hydroxyethyl)-methylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C4H11N3O.H3O4P/c1-7(2-3-8)4(5)6;1-5(2,3)4/h8H,2-3H2,1H3,(H3,5,6);(H3,1,2,3,4) |
Clave InChI |
CIRFYLARDGPSMV-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=C(N)N)CCO.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


